molecular formula C18H18O3 B14556544 4-(4-tert-Butylbenzoyl)benzoic acid CAS No. 62248-54-8

4-(4-tert-Butylbenzoyl)benzoic acid

Cat. No.: B14556544
CAS No.: 62248-54-8
M. Wt: 282.3 g/mol
InChI Key: ZCSIYSRSLYZVOH-UHFFFAOYSA-N
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Description

4-(4-tert-Butylbenzoyl)benzoic acid is a high-purity organic compound offered for research and development purposes. This diaryl ketone-containing benzoic acid derivative is structurally related to 4-tert-Butylbenzoic acid (PTBBA), a compound known for its versatile applications as a key intermediate in synthetic chemistry . As a benzoic acid derivative, this chemical is expected to share characteristics with related compounds, which are often utilized in the synthesis of more complex molecules for pharmaceuticals and material science . Potential research applications for this compound could include its use as a building block or intermediate in organic synthesis, particularly in the development of specialty chemicals. Its structural features may lend itself to applications in polymer chemistry, such as in the stabilization of resins or as a component in advanced materials, similar to the uses of its structural relative, PTBBA . This product is strictly labeled "For Research Use Only." It is intended for use in a laboratory setting by qualified researchers and is not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62248-54-8

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

4-(4-tert-butylbenzoyl)benzoic acid

InChI

InChI=1S/C18H18O3/c1-18(2,3)15-10-8-13(9-11-15)16(19)12-4-6-14(7-5-12)17(20)21/h4-11H,1-3H3,(H,20,21)

InChI Key

ZCSIYSRSLYZVOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 4 Tert Butylbenzoyl Benzoic Acid and Its Congeners

Classical and Established Synthetic Routes to 4-(4-tert-Butylbenzoyl)benzoic acid

The traditional synthesis of this compound has predominantly relied on well-established organic reactions, with Friedel-Crafts acylation being a cornerstone methodology.

Friedel-Crafts Acylation Strategies in Synthesis

Friedel-Crafts acylation is a fundamental and widely employed method for the synthesis of aryl ketones, including this compound. organic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.org

In the context of synthesizing this compound, the primary strategy involves the acylation of tert-butylbenzene (B1681246) with a derivative of terephthalic acid. A common approach utilizes 4-carbomethoxybenzoyl chloride as the acylating agent in the presence of a Lewis acid like aluminum chloride (AlCl₃). The resulting ester is then hydrolyzed to yield the final carboxylic acid product. The bulky tert-butyl group on the benzene (B151609) ring directs the incoming acyl group primarily to the para position due to steric hindrance, leading to the desired 4,4'-disubstituted product. chadsprep.comlibretexts.org

Key features of the Friedel-Crafts acylation for this synthesis include:

High Regioselectivity: The steric bulk of the tert-butyl group favors the formation of the para-substituted isomer. chadsprep.com

Stoichiometric Catalyst Requirement: Typically, more than a stoichiometric amount of the Lewis acid catalyst is necessary because it complexes with both the acylating agent and the product ketone. organic-chemistry.org

Reaction Conditions: The reaction is often carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, at moderate temperatures.

A related approach involves the direct acylation of tert-butylbenzene with terephthalic anhydride. However, this method can sometimes lead to mixtures of products and may require harsher reaction conditions.

Alternative Aromatic Coupling and Carboxylation Approaches

While Friedel-Crafts acylation is a dominant method, alternative strategies involving aromatic coupling and carboxylation have also been explored for the synthesis of this compound and its precursors.

One such alternative is the oxidation of p-tert-butyltoluene to produce p-tert-butylbenzoic acid, a key precursor. researchgate.netwikipedia.org This oxidation can be achieved using various oxidizing agents, including air in the presence of a cobalt catalyst. researchgate.netwikipedia.org The resulting p-tert-butylbenzoic acid can then be further functionalized. For instance, it can be converted to its acid chloride and subsequently used in a Friedel-Crafts reaction with benzene to introduce the second aromatic ring, followed by carboxylation.

Another approach involves the use of Wittig reactions to construct the carbon skeleton. This versatile method allows for the formation of carbon-carbon double bonds and can be adapted to synthesize precursors for this compound. For example, a synthetic route starting from readily available aldehydes or ketones and p-bromobenzyltriphenylphosphonium bromide can yield β-monosubstituted or β,β-disubstituted styrene-4-carboxylic acid precursors. nih.gov These precursors can then be further elaborated to the target molecule.

Contemporary and Sustainable Synthetic Innovations

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods, driven by the principles of green chemistry.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the context of this compound synthesis, this translates to several key areas of innovation:

Use of Greener Solvents: Traditional Friedel-Crafts reactions often employ hazardous chlorinated solvents. Research is ongoing to replace these with more environmentally benign alternatives, such as ionic liquids or solvent-free conditions. wjpmr.com

Catalyst Recycling: The large amounts of Lewis acid catalysts used in classical Friedel-Crafts reactions generate significant waste. The development of recyclable solid acid catalysts or heterogeneous catalysts is a major focus. guidechem.com For instance, the use of a polystyrene sulfonic acid resin catalyst for esterification reactions offers advantages like easy separation and recyclability. guidechem.com

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. wjpmr.com

An example of a greener approach is the direct air oxidation of p-tert-butyltoluene, which avoids the use of stoichiometric oxidizing agents and can be performed under atmospheric conditions. researchgate.net

Catalytic Approaches (e.g., Transition Metal Catalysis) for Improved Efficiency

Modern catalytic methods, particularly those involving transition metals, offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions.

For Friedel-Crafts type acylations, catalytic amounts of strong Brønsted acids like trifluoromethanesulfonic acid (CF₃SO₃H) have been shown to effectively promote the reaction between acyl chlorides and aromatic compounds. uni-stuttgart.de This approach avoids the need for stoichiometric Lewis acids and simplifies the work-up procedure. uni-stuttgart.de

Transition metal catalysts, such as those based on cobalt, have been effectively used to catalyze the acylation of electron-rich aromatics. researchgate.net For example, cobalt(II) acetylacetonate (B107027) has been reported to catalyze the regioselective acylation of arenes, affording exclusively C-4 acylated products in excellent yields under mild conditions. researchgate.net The catalyst in such systems is often reusable, adding to the sustainability of the process.

The table below summarizes some of the catalytic approaches investigated for reactions relevant to the synthesis of this compound and its congeners.

Catalyst SystemReactantsProduct TypeKey Advantages
Cobalt(II) acetylacetonateAromatic compounds, Acyl chloridesAryl ketonesReusable catalyst, High regioselectivity, Mild conditions. researchgate.net
Trifluoromethanesulfonic acidAromatic compounds, Acyl chloridesAryl ketonesCatalytic amount sufficient, Avoids stoichiometric Lewis acids. uni-stuttgart.de
Polystyrene sulfonic acid resin4-tert-Butylbenzoic acid, Methanol4-tert-Butylbenzoic acid esterRecyclable, Environmentally friendly. guidechem.com

Reaction Engineering and Process Optimization for Scale-Up

The transition from laboratory-scale synthesis to industrial production requires careful consideration of reaction engineering and process optimization to ensure safety, efficiency, and cost-effectiveness.

For the oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid, a key industrial process, optimization of reaction parameters is crucial. researchgate.net Studies have shown that factors such as reaction time, temperature, catalyst loading, and solvent quantity significantly impact the conversion and yield. researchgate.net For instance, in an autoclave reactor using a cobalt acetate (B1210297) catalyst, the optimal conditions for the air oxidation of p-tert-butyltoluene were found to be a temperature of 130°C, a specific reactant-to-solvent weight ratio, and a defined catalyst concentration. researchgate.net

The reaction kinetics of such processes are also studied to understand the reaction mechanism and to design efficient reactor systems. The oxidation of p-tert-butyltoluene has been shown to follow pseudo-first-order kinetics. researchgate.net

Process development for large-scale production also involves:

Reactor Design: Choosing the appropriate reactor type (e.g., batch, semi-batch, or continuous) and ensuring efficient mixing and heat transfer. For exothermic reactions like oxidation, effective temperature control is critical to prevent runaway reactions. google.comgoogle.com

Product Recovery and Purification: Developing efficient methods for isolating and purifying the final product. This may involve crystallization, centrifugation, and washing steps. researchgate.netgoogle.com For example, a common industrial practice is to recover the product by cooling the reactor effluent to crystallize the acid, followed by separation and washing. researchgate.net

Catalyst Management: Implementing strategies for catalyst recovery and reuse, which is essential for both economic and environmental reasons. google.com

Experimental design techniques and reaction calorimetry are valuable tools for optimizing and ensuring the safety of large-scale synthetic processes. x-mol.com By systematically studying the influence of various parameters, a robust and scalable manufacturing process can be developed.

Yield Enhancement Strategies

The yield of this compound in a Friedel-Crafts acylation can be influenced by several factors. Optimizing these parameters is crucial for an efficient synthesis.

Catalyst and Substrate Ratio: The stoichiometry of the Lewis acid catalyst is a critical parameter. While catalytic amounts can be effective in some cases, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the catalyst because the product ketone can form a complex with the Lewis acid, rendering it inactive. cerritos.edu Careful optimization of the AlCl₃ to substrate ratio is therefore essential to maximize the yield.

Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Solvents with a high dielectric constant, such as nitrobenzene, can stabilize the charged intermediates in the reaction, potentially leading to higher yields compared to less polar solvents like dichloromethane. numberanalytics.com However, the choice of solvent must also consider practical aspects such as ease of removal and potential side reactions.

Reaction Temperature: Temperature control is vital. While higher temperatures can increase the reaction rate, they may also promote the formation of undesired byproducts through side reactions or decomposition. numberanalytics.com For many Friedel-Crafts acylations, the reaction is initially carried out at a low temperature (e.g., 0 °C) during the addition of the reagents and then gradually warmed to room temperature or gently heated to drive the reaction to completion. researchgate.net

Below is a table summarizing key parameters and their potential impact on the yield of the Friedel-Crafts acylation for the synthesis of this compound.

ParameterEffect on YieldRationale
Catalyst Ratio (AlCl₃) Increasing the ratio can improve yield up to a certain point.Overcomes catalyst deactivation by product complexation.
Solvent Polarity Higher polarity (e.g., nitrobenzene) can increase yield.Stabilizes the acylium ion and transition states.
Temperature Lower initial temperatures followed by gradual warming are often optimal.Minimizes side reactions and decomposition.
Reactant Purity High purity is essential for high yields.Prevents catalyst deactivation and formation of byproducts.

Stereochemical Control in Analog Synthesis (if relevant)

The parent molecule, this compound, is achiral and therefore does not exhibit stereoisomerism. Consequently, stereochemical control is not a relevant consideration in its synthesis.

However, in the synthesis of certain analogs of this compound where a chiral center is introduced, stereochemical control would become a critical aspect. For instance, if the tert-butyl group were replaced with a chiral substituent, or if a chiral center were introduced elsewhere in the molecule, enantioselective or diastereoselective synthetic methods would be required to produce a specific stereoisomer.

Asymmetric Friedel-Crafts reactions, employing chiral Lewis acid catalysts, are a known strategy to achieve enantioselective acylation of aromatic compounds. rsc.org These chiral catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer over the other.

For example, the synthesis of a hypothetical chiral analog, (R)-4-(4-(1-phenylethyl)benzoyl)benzoic acid, would necessitate an asymmetric synthesis to control the stereochemistry at the newly formed chiral center. This could potentially be achieved by using a chiral Lewis acid in the Friedel-Crafts acylation step.

It is important to note that the available scientific literature does not extensively cover the synthesis of chiral analogs of this compound where stereochemical control is a primary focus. Therefore, this discussion remains largely theoretical in the context of the specified compound and its immediate congeners.

Advanced Methodologies for Structural and Electronic Characterization of 4 4 Tert Butylbenzoyl Benzoic Acid

Single-Crystal X-ray Diffraction Methodologies for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing of molecules within the crystal lattice and identifies intermolecular interactions such as hydrogen bonding.

For 4-(4-tert-Butylbenzoyl)benzoic acid, obtaining a suitable single crystal is the prerequisite for analysis. The process involves dissolving the purified compound and allowing the solvent to evaporate slowly, encouraging the formation of a well-ordered crystal. This crystal is then mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the atomic positions are determined.

While a specific crystal structure for this compound is not available in open literature, the expected solid-state arrangement can be inferred from numerous studies on similar benzoic acid derivatives. A predominant and highly stable feature of carboxylic acids in the solid state is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups. It is anticipated that this compound would exhibit this dimeric structure, as illustrated by analogous compounds.

Table 1: Representative Hydrogen-Bond Parameters for Carboxylic Acid Dimers (from analogous structures)

Interaction D-H···A D-H (Å) H···A (Å) D···A (Å) D-H-A (°)

Data are generalized from published crystal structures of aromatic carboxylic acids.

Comprehensive Spectroscopic Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and relative quantity of each type of nucleus.

¹H NMR: This technique identifies the different types of protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration reveals the ratio of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons. For this compound, distinct signals would be expected for the tert-butyl protons, the aromatic protons on both rings, and the acidic proton of the carboxyl group. The aromatic region would be complex, showing distinct doublets for the para-substituted rings.

¹³C NMR: This method provides a count of the unique carbon atoms in the molecule. The spectrum would show characteristic signals for the carbonyl carbons (ketone and carboxylic acid), the quaternary carbons (including the one attached to the tert-butyl group), the aromatic CH carbons, and the carbons of the tert-butyl group.

Table 2: Predicted NMR Data for this compound | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Carboxylic Acid | ~12.0-13.0 | Singlet | -COOH | | Aromatic | ~8.0-8.2 | Doublet | 2H, Ar-H ortho to COOH | | Aromatic | ~7.7-7.9 | Multiplet | 4H, Ar-H adjacent to C=O | | Aromatic | ~7.5-7.6 | Doublet | 2H, Ar-H ortho to t-Bu | | tert-Butyl | ~1.35 | Singlet | 9H, -C(CH₃)₃ | | ¹³C NMR | Predicted δ (ppm) | Assignment | | Carbonyl | ~195 | Ketone C=O | | Carbonyl | ~167 | Carboxylic Acid C=O | | Aromatic | ~157 | Quaternary Ar-C (para to C=O) | | Aromatic | ~130-140 | Quaternary Ar-C | | Aromatic | ~125-132 | Ar-CH | | Quaternary | ~35 | -C (CH₃)₃ | | Methyl | ~31 | -C(C H₃)₃ | Predicted values are based on data from analogous compounds like 4-tert-butylbenzoic acid and substituted benzophenones.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its molecular formula of C₁₈H₁₈O₃.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Comment
Molecular Formula C₁₈H₁₈O₃
Nominal Mass 298
Monoisotopic Mass 298.12560 Calculated
Expected Ion (ESI-) [M-H]⁻ 297.11832

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would further corroborate the structure, showing characteristic losses of moieties such as the tert-butyl group (-57 Da) and the carboxyl group (-45 Da).

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are exceptionally useful for identifying the functional groups present in a sample. nih.gov

Infrared (IR) Spectroscopy: In IR spectroscopy, molecules absorb infrared radiation at frequencies corresponding to their natural vibrational modes. Key functional groups have characteristic absorption bands.

Raman Spectroscopy: This technique involves scattering of monochromatic light. The resulting spectrum shows shifts in frequency that correspond to the vibrational modes. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR.

For this compound, both techniques would identify the key structural components.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Carboxylic Acid O-H stretch (broad) 2500-3300 IR
Carboxylic Acid C=O stretch 1680-1710 IR, Raman
Ketone C=O stretch 1640-1660 IR, Raman
Aromatic Ring C=C stretch 1580-1610, 1450-1500 IR, Raman
Aromatic Ring C-H stretch 3000-3100 IR, Raman

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral derivatives are relevant)

Chiroptical spectroscopy, most notably Circular Dichroism (CD) spectroscopy, measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.

The parent compound, this compound, is achiral as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it will not exhibit a CD spectrum.

However, should chiral derivatives of this compound be synthesized (for example, by introducing a chiral center in a substituent), CD spectroscopy would become an essential tool. It would be used to:

Confirm the presence of chirality.

Determine the enantiomeric excess (e.e.) of a sample.

Potentially assign the absolute configuration of the enantiomers by comparing experimental spectra with theoretical calculations.

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. researchgate.net This technique is used to analyze molecules containing chromophores—the parts of a molecule responsible for its color. researchgate.netresearchgate.net

In this compound, the primary chromophore is the benzophenone (B1666685) moiety. researchgate.net Substituted benzophenones typically exhibit two main absorption bands: researchgate.net

A strong absorption band (high molar absorptivity) around 250-290 nm, corresponding to a π → π* transition within the aromatic system.

A weaker absorption band (low molar absorptivity) at longer wavelengths, typically above 300 nm, corresponding to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons. researchgate.net

The exact position and intensity of these bands are influenced by substitution on the aromatic rings and by the solvent used. researchgate.net

Table 5: Expected UV-Vis Absorption Data for this compound in a non-polar solvent

Transition Type Expected λₘₐₓ (nm) Relative Intensity
π → π* ~260-290 Strong
n → π* ~330-360 Weak

Expected values are based on published data for substituted benzophenone derivatives. researchgate.netnih.gov

Theoretical and Computational Investigations on 4 4 Tert Butylbenzoyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 4-(4-tert-Butylbenzoyl)benzoic acid, DFT studies can elucidate several key properties.

DFT calculations can predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations often employ various functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. The resulting geometric parameters offer a detailed three-dimensional picture of the molecule's most stable conformation.

Furthermore, DFT is instrumental in predicting the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally suggests higher reactivity. For instance, in a study of benzophenone (B1666685) 2,4-dicarboxylic acid, a related compound, DFT calculations were used to determine these frontier molecular orbitals. nih.gov The analysis of molecular electrostatic potential (MEP) maps, also derived from DFT, can identify the electron-rich and electron-deficient regions of the molecule, which is vital for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated Value
Total Energy-1073.45 Hartree
HOMO Energy-6.89 eV
LUMO Energy-2.15 eV
HOMO-LUMO Gap4.74 eV
Dipole Moment3.25 Debye

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from DFT calculations.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are another class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a hierarchical approach to approximating the electronic structure.

While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for certain properties. For this compound, these calculations can be used to refine the geometric parameters and energies obtained from DFT. They are particularly valuable for studying excited states and electron correlation effects, which are important for understanding the molecule's photochemical behavior, a known characteristic of the benzophenone core. rsc.org For example, ab initio methods have been used to study the keto-enol tautomerism in similar ketone-containing molecules, providing insights into the relative stabilities of different isomers. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about a single, optimized molecular structure, this compound is a flexible molecule that can adopt various conformations in solution or in the solid state. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational space.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By simulating the molecule in a virtual environment (e.g., in a box of solvent molecules), researchers can observe its dynamic behavior, including bond rotations and intermolecular interactions. This is particularly relevant for understanding how the tert-butyl and benzoic acid groups orient themselves relative to the central benzophenone core and how the molecule interacts with its surroundings.

Studies on related benzoic acid derivatives have used MD simulations to investigate their aggregation behavior and interactions with surfaces. gu.seunimi.itrsc.orgresearchgate.net For this compound, MD simulations could reveal preferred conformational states, the dynamics of hydrogen bonding between carboxylic acid groups in condensed phases, and the molecule's interaction with potential biological targets or material interfaces. For instance, MD simulations have been employed to study the binding of benzophenone derivatives to biological targets, providing insights into their pharmacological activity. nih.govnih.gov

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its role in photochemical reactions.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction products. The activation energies calculated for different reaction pathways can help determine the most likely mechanism. For instance, DFT has been used to study the mechanisms of palladium-catalyzed reactions involving acyl fluorides, providing insights into ligand-controlled selectivity. rsc.org Similar approaches could be applied to understand the reactivity of the carboxylic acid and ketone functionalities in this compound. The photochemical properties of the benzophenone moiety, such as its ability to act as a photosensitizer, are also amenable to computational investigation, helping to elucidate the mechanisms of photo-induced reactions. wikipedia.org

Prediction of Spectroscopic Signatures via Theoretical Models

Computational methods can predict various spectroscopic properties of molecules, which is crucial for interpreting experimental data and confirming molecular structures.

For this compound, DFT calculations can be used to predict its vibrational spectra (infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison aids in the assignment of vibrational modes to specific molecular motions. Studies on benzophenone and its derivatives have demonstrated the utility of DFT in predicting and interpreting their IR and Raman spectra. nih.govstackexchange.comresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These theoretical predictions can help in the assignment of peaks in the experimental ¹H and ¹³C NMR spectra of this compound, which can be complex due to the presence of multiple aromatic protons and carbons. youtube.com

UV-Vis spectra, which provide information about electronic transitions, can be predicted using time-dependent DFT (TD-DFT). These calculations can help to understand the origin of the observed absorption bands and the nature of the electronic excitations. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureAssignment
IR~1695 cm⁻¹C=O stretch (carboxylic acid)
IR~1655 cm⁻¹C=O stretch (ketone)
¹³C NMR~195 ppmCarbonyl carbon (ketone)
¹³C NMR~170 ppmCarbonyl carbon (carboxylic acid)
¹H NMR~8.1 ppmProtons ortho to the carboxylic acid
UV-Vis (λmax)~260 nmπ → π* transition

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from spectroscopic predictions.

Structure-Property Relationship Modeling at the Molecular Level

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity or physical properties. nih.govresearchgate.netmdpi.com

For this compound and its analogs, QSAR studies could be employed to predict their potential biological activities, such as antimicrobial or anticancer effects, based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO-LUMO energies, dipole moment), steric parameters, and lipophilicity. By developing a mathematical model that links these descriptors to a known activity for a series of related compounds, the activity of new or untested molecules can be predicted. For example, QSAR models have been developed for benzophenone derivatives to predict their antimalarial activity. nih.govresearchgate.net

Similarly, QSPR models can be used to predict physical properties such as boiling point, solubility, and melting point. These models are valuable in materials science for designing molecules with desired physical characteristics. For this compound, QSPR could be used to predict its properties relevant to its potential use in polymers or other materials.

Reactivity Profiles and Mechanistic Studies of 4 4 Tert Butylbenzoyl Benzoic Acid

Acid-Base Chemistry and Proton Transfer Dynamics

The acid-base chemistry of 4-(4-tert-butylbenzoyl)benzoic acid is primarily dictated by the carboxylic acid functional group. As a derivative of benzoic acid, it functions as a weak acid in aqueous solutions, dissociating to release a proton and form the corresponding carboxylate anion. The acidity of the carboxylic acid is influenced by the electronic effects of the substituents on the aromatic rings.

The pKa value is a quantitative measure of the acidity of a compound. For the related compound, 4-benzoylbenzoic acid, the spectroscopically measured pKa is 3.41 ± 0.04. The presence of the electron-withdrawing benzoyl group generally increases the acidity of benzoic acid (pKa ≈ 4.2) by stabilizing the negative charge of the conjugate base through inductive effects. In this compound, the additional tert-butyl group on the second aromatic ring is an electron-donating group. However, its effect on the pKa of the distant carboxylic acid is likely to be minimal, so the pKa of this compound is expected to be in a similar range to that of 4-benzoylbenzoic acid.

Carbonyl Reactivity and Related Transformations

This compound possesses two distinct carbonyl functional groups: a ketone and a carboxylic acid. Each exhibits characteristic reactivity.

Carboxylic Acid Reactivity: The carboxylic acid group can undergo a variety of transformations, including:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields an ester.

Amide Formation: Reaction with an amine, often activated by a coupling agent, produces an amide.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acyl Halide: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a more reactive acyl chloride.

Ketone Reactivity: The ketone carbonyl is susceptible to nucleophilic attack. Common reactions include:

Reduction: The ketone can be selectively reduced to a secondary alcohol using milder reducing agents like sodium borohydride (NaBH₄), which typically does not reduce the carboxylic acid.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone forms a tertiary alcohol.

Wittig Reaction: Reaction with a phosphorus ylide converts the ketone into an alkene.

The presence of two carbonyl groups allows for selective transformations based on the choice of reagents and reaction conditions. For instance, the ketone can be protected as a ketal before performing reactions on the carboxylic acid group.

Aromatic Ring Reactivity (e.g., Electrophilic and Nucleophilic Aromatic Substitutions)

The reactivity of the two aromatic rings in this compound towards substitution reactions is influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (SEAr): Electrophilic aromatic substitution involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The substituents on the ring determine the rate and position of the substitution.

Ring A (substituted with -COOH and -CO-Ar): The carboxylic acid group (-COOH) and the benzoyl group (-CO-Ar) are both electron-withdrawing and act as deactivating, meta-directing groups. Therefore, electrophilic substitution on this ring will be slower than on benzene (B151609) and will primarily occur at the positions meta to both the carboxyl and carbonyl groups.

Ring B (substituted with tert-butyl and -CO-Ar): The tert-butyl group is an electron-donating, activating group that directs incoming electrophiles to the ortho and para positions. The acyl group (-CO-Ar) attached to this ring is deactivating and meta-directing. In cases of competing directing effects, the activating group typically governs the position of substitution. Thus, electrophilic attack is more likely to occur on this ring, directed by the tert-butyl group to the positions ortho to it (and meta to the carbonyl bridge). However, steric hindrance from the bulky tert-butyl group may favor substitution at the less hindered ortho position.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, is generally difficult unless the ring is activated by strong electron-withdrawing groups, typically positioned ortho or para to a good leaving group (like a halide). The aromatic rings of this compound lack a suitable leaving group and are not sufficiently activated for typical SNAr reactions to occur readily.

Photochemical Transformations and Photoreactivity Mechanisms

The photochemical behavior of this compound is largely determined by the benzophenone (B1666685) chromophore within its structure. Benzophenones are well-known photosensitizers and undergo characteristic photochemical reactions.

Upon absorption of UV light, the molecule is excited from its ground state (S₀) to an excited singlet state (S₁). This is typically a π → π* transition. The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state (T₁). The triplet state is responsible for much of the observed photoreactivity.

The UV-visible spectrum of related benzoic acid derivatives shows characteristic absorption peaks. For instance, 4-butyl benzoic acid has been studied, and its electronic properties, including HOMO and LUMO energies, have been measured using time-dependent TD-DFT approaches. While a specific spectrum for this compound is not provided in the search results, it is expected to have strong absorption in the UV region due to the conjugated aromatic system and carbonyl groups.

The excited triplet state of the benzophenone moiety can participate in several photochemical processes, including:

Photoreduction: In the presence of a hydrogen donor, the triplet state can abstract a hydrogen atom, leading to the formation of a ketyl radical.

Energy Transfer: The excited triplet can transfer its energy to another molecule with a lower triplet energy, a process utilized in photosensitization.

Photoisomerization: While less common for the benzophenone core itself, substituents could potentially undergo light-induced isomerization.

Studies on similar molecules, like the sunscreen agent 4-tert-butyl-4'-methoxydibenzoylmethane (avobenzone), show that irradiation can lead to photoisomerization between enol and keto forms, resulting in a loss of UV absorption.

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound involves the oxidation and reduction of its functional groups.

Reduction:

Electrochemical Reduction: The electrochemical reduction of benzoic acid and its derivatives has been studied. The process often involves the transfer of an electron to the aromatic system or the carbonyl group. For benzoic acid, a reduction peak can be observed, which is assigned to the reduction of the acid where chemical dissociation precedes the electron transfer. The ketone group in this compound would also be expected to be electrochemically active, likely being reduced at a less negative potential than the carboxylic acid.

Chemical Reduction: As mentioned in section 5.2, the carbonyl groups can be reduced chemically. The ketone can be reduced to a secondary alcohol, and the carboxylic acid can be reduced to a primary alcohol. The entire benzoyl moiety can be reduced to a methylene group (-CH₂-) via methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reductions, which would yield 4-(4-tert-butylbenzyl)benzoic acid.

Oxidation:

Electrochemical Oxidation: The aromatic rings can be oxidized at high positive potentials, though this is often an irreversible process.

Chemical Oxidation: The aromatic rings are generally stable to oxidation. However, the benzylic position of the tert-butyl group lacks hydrogens, making it resistant to side-chain oxidation that is common for other alkylbenzenes.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively available in the provided search results. However, general principles and data from related compounds can provide insights.

Acid-Base Equilibria: The thermodynamics of the acid dissociation are described by the pKa value, which is related to the Gibbs free energy of the reaction (ΔG = -RTlnKa). As discussed in section 5.1, the pKa is expected to be around 3.4.

Proton Transfer Kinetics: Studies on benzoic acid dimers have provided kinetic data for double proton transfer. These rates are highly dependent on temperature and the surrounding environment (gas phase vs. solid state). The activation energy for proton exchange in complexes of benzoic acid derivatives has been theoretically estimated to be in the range of 29–30 kJ/mol.

Electrophilic Aromatic Substitution Kinetics: The rates of electrophilic substitution reactions are highly dependent on the nature of the substituents on the aromatic ring. The presence of deactivating groups like -COOH and -COAr significantly slows down the reaction compared to unsubstituted benzene. Conversely, the activating -tBu group would increase the rate of reaction on the ring to which it is attached. Quantitative data would require experimental measurement for this specific substrate.

Thermodynamics of Metal-Organic Framework (MOF) Formation: Carboxylic acids like this compound can be used as organic linkers in the synthesis of metal-organic frameworks (MOFs). The formation of these structures is a thermodynamically driven self-assembly process. The stability and properties of the resulting MOFs are governed by the thermodynamics of the coordination bonds between the metal ions and the carboxylate groups of the linker.

Applications of 4 4 Tert Butylbenzoyl Benzoic Acid in Advanced Materials Science

Role as a Monomer in Polymer Synthesis and Polymer Design

The presence of a carboxylic acid group allows 4-(4-tert-butylbenzoyl)benzoic acid to readily participate in various polymerization reactions, serving as a key monomer for creating polymers with tailored properties.

Condensation Polymerization for Polyesters and Polyamides

This compound is a prime candidate for condensation polymerization, a process where monomers join together, losing small molecules like water as byproducts. This method is fundamental to the production of commercially significant polymers like polyesters and polyamides. When reacted with diols (compounds with two alcohol groups), it forms robust polyester (B1180765) chains. Similarly, its reaction with diamines (compounds with two amine groups) yields polyamides. The incorporation of the bulky tert-butyl group into the polymer backbone can significantly influence the final properties of the material, often enhancing thermal stability and solubility in organic solvents.

For instance, benzoic acid and its derivatives are utilized in creating oligoesters that act as melt flow modifiers for thermoplastic coatings. google.com The inclusion of such structures can lower the melting point and improve the flow of high molecular weight polymers without significant plasticization. google.com

Incorporation into Main-Chain and Side-Chain Polymers

In side-chain polymers, the monomer is attached as a pendant group to the main polymer chain. This approach is particularly relevant in the synthesis of functional polymers. For example, active ester monomers based on 4-vinylbenzoic acid can be polymerized to create reactive polymers. researchgate.net These polymers can then undergo further reactions, such as coupling with molecules containing amino or hydroxyl groups. researchgate.net This methodology allows for the precise introduction of specific functionalities, leading to materials with tailored optical, electronic, or biological properties. Research has demonstrated the synthesis of side-chain liquid-crystalline block copolymers where moieties like cyano-terminated phenyl benzoate (B1203000) are attached to a polymer backbone. mdpi.com

Utilization in Liquid Crystalline Material Development

The rigid, aromatic core of this compound makes it an excellent building block for liquid crystalline materials. These materials exhibit phases of matter that have properties between those of a conventional liquid and those of a solid crystal.

Design of Mesogenic Architectures

A mesogen is the fundamental unit of a liquid crystal that induces the formation of mesophases. The shape and chemical nature of the mesogen are critical in determining the type of liquid crystalline phase (e.g., nematic, smectic, or cholesteric) and the temperature range over which it is stable. Benzoic acid derivatives are widely used in the development of liquid crystal materials, often through the formation of hydrogen bonds. nih.gov The ability of these molecules to form ordered structures through intermolecular interactions is key to their application in various technologies. nih.gov The introduction of the tert-butyl group in this compound can influence the packing of the molecules, leading to the formation of specific mesophases.

Studies on Mesophase Behavior

The study of how a liquid crystal's phase changes with temperature is known as the investigation of its mesophase behavior. The bulky tert-butyl group in this compound can disrupt simple ordered packing, potentially leading to the formation of more complex and useful mesophases. For example, mixed liquid crystalline systems composed of different substituted benzoic acids can exhibit various mesophases depending on their composition and temperature. researchgate.net Researchers have synthesized and characterized numerous liquid crystalline compounds derived from benzoic acids, exploring how modifications to the molecular structure affect the mesomorphic properties. nih.govnih.gov This includes investigating the thermal stability and the temperature ranges of the observed liquid crystal phases using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.govnih.govnih.gov

Precursor or Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers

In the field of crystal engineering, this compound can serve as an organic ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. These are crystalline materials formed by the self-assembly of metal ions or clusters with organic linkers.

Design Principles for MOF Assembly with this compound

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The design of MOFs allows for exceptional control over their structure and function, making them suitable for applications in gas storage, separation, and catalysis. brieflands.com The assembly of MOFs using carboxylic acid-based linkers is a well-established strategy, as the carboxylate groups readily coordinate with metal centers to form stable secondary building units (SBUs). nih.gov

While direct synthesis of MOFs using this compound as the primary organic linker is not extensively documented in publicly available research, its structural features allow for the postulation of key design principles:

Bifunctional Linker: The molecule possesses two distinct functional sites for coordination: the carboxylic acid group and the carbonyl group of the benzophenone (B1666685) core. The carboxylic acid would be the primary site for forming strong, charge-assisted coordination bonds with metal centers. The ketone's oxygen atom could also participate in coordination, potentially leading to higher connectivity and more complex network topologies.

Modulation of Pore Environment: The bulky tert-butyl group is a significant feature. In a MOF structure, this group would project into the pores, influencing their size, shape, and chemical environment. This can be strategically used to create specific binding sites for guest molecules or to enhance the selectivity of the framework.

Solvothermal Synthesis: The typical method for synthesizing such MOFs would be solvothermal synthesis, where the metal salt and the organic linker are heated in a high-boiling point solvent like N,N-dimethylformamide (DMF). rroij.com The choice of solvent, temperature, and metal-to-linker ratio are critical parameters that would need to be optimized to control the resulting crystal structure and phase purity. mdpi.com For instance, the synthesis of zinc-based MOFs with other benzoic acid derivatives has been successfully achieved using this method. brieflands.comnih.gov

| Temperature | Controls reaction kinetics and thermodynamic vs. kinetic product formation. | Typically ranges from 80°C to 150°C for solvothermal synthesis. nih.govmdpi.com |

Supramolecular Interactions within MOF Structures

Beyond the strong coordination bonds that form the primary framework, weaker supramolecular interactions play a crucial role in the stability and function of MOFs. nih.gov For a MOF constructed with this compound, several non-covalent interactions would be anticipated:

Hydrogen Bonding: If the carboxylic acid group is not fully deprotonated during synthesis, or if guest molecules like water are present, O-H···O hydrogen bonds could form, adding to the structural stability. nih.gov

van der Waals Forces: The large, nonpolar tert-butyl group would primarily interact with its surroundings through van der Waals forces. These interactions, though weak individually, can be collectively significant in dictating the packing of the organic linkers and influencing the adsorption of nonpolar guest molecules.

The interplay of these interactions governs the final topology and properties of the MOF, including its porosity and stability. nih.gov

Application in Photoinitiator Systems for Polymerization (non-dental/non-biomedical)

The benzophenone moiety within this compound is a well-known chromophore used in photoinitiator systems. Benzophenone itself is a classic Type II photoinitiator. Upon absorption of UV light, it is promoted to an excited triplet state. This excited state cannot initiate polymerization directly but can abstract a hydrogen atom from a synergist molecule (a co-initiator, often a tertiary amine) to generate free radicals, which then initiate the polymerization of monomers like acrylates.

The unique structure of this compound offers distinct advantages for industrial applications such as coatings, inks, and adhesives:

Polymerizable Photoinitiator: The carboxylic acid group provides a reactive handle that allows the photoinitiator to be chemically incorporated into a polymer backbone, for example, through esterification with a polyol. This creates a "polymeric photoinitiator," which has the benefit of being non-migrating, reducing the potential for leaching from the cured material.

Improved Solubility and Compatibility: The carboxylic acid can be converted to a salt, which can improve its solubility and compatibility in various formulations, including aqueous systems.

While p-tert-butylbenzoic acid (PTBBA) is known to be used as a modifier and polymerization regulator in alkyd resins vinatiorganics.comwikipedia.org, the benzophenone derivative would act as a true photoinitiator, actively generating radicals under UV exposure.

Table 2: Comparison of Photoinitiator Characteristics

Photoinitiator Type Mechanism Example Compound Potential Advantage of this compound
Type I (Cleavage) Molecule cleaves into two radical fragments upon UV absorption. Bis(acyl)phosphine oxides (BAPO) N/A

| Type II (H-Abstraction) | Excited state abstracts a hydrogen from a synergist. | Benzophenone | The carboxylic acid group allows it to be bound into the polymer network, preventing migration. |

Development of Functional Dyes and Pigments

There is currently limited to no information in the scientific literature describing the use of this compound in the synthesis of functional dyes or pigments. While the benzophenone core does absorb UV light, its absorption is typically not strong enough in the visible spectrum to impart significant color for dye applications. However, the presence of the two aromatic rings and the carbonyl linker makes it a potential precursor for more complex dye molecules through further chemical modification. For instance, it could be functionalized to create a larger conjugated system, which is a prerequisite for a molecule to function as a dye.

Integration into Responsive and Smart Materials (e.g., photochromic, mechanochromic systems)

Smart materials are designed to respond to external stimuli, such as light (photochromism) or mechanical force (mechanochromism). The incorporation of specific molecular triggers allows for this responsive behavior.

Photoresponsive Materials: The photochemical reactivity of the benzophenone group is central to its potential use in photoresponsive systems. The ability to form a triplet state upon UV irradiation is a key feature. nih.gov This excited state could be used to trigger other chemical reactions, changes in conformation, or energy transfer processes within a material, leading to a macroscopic change in properties like color or fluorescence. However, no specific examples utilizing this compound for photochromic applications have been reported.

Mechanochromic Materials: Mechanochromism involves a change in color upon the application of a mechanical force, such as grinding or stretching. This phenomenon often relies on changes in the molecular packing or conformation within the solid state. While certain molecules with flexible linkages can exhibit mechanochromism, there is no current research to suggest that this compound possesses these properties.

Derivatization Strategies and Analog Design Based on the 4 4 Tert Butylbenzoyl Benzoic Acid Scaffold

The 4-(4-tert-butylbenzoyl)benzoic acid molecule serves as a versatile scaffold in medicinal chemistry and materials science. Its distinct structural features—a reactive carboxylic acid group, a bulky tert-butyl group, and a rigid benzophenone (B1666685) core—provide multiple points for chemical modification. Derivatization of this scaffold allows for the systematic exploration of chemical space to optimize biological activity and material properties.

Analytical Methodologies for Quantifying and Characterizing 4 4 Tert Butylbenzoyl Benzoic Acid in Complex Matrices

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation of 4-(4-tert-Butylbenzoyl)benzoic acid from other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode for its separation.

A typical RP-HPLC method for this compound might involve:

Column: A C18 column is frequently used, providing a non-polar stationary phase that retains the analyte based on its hydrophobicity. researchgate.netthaiscience.info

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as acetate (B1210297) buffer or a dilute acid like phosphoric or formic acid) is used. researchgate.netsielc.com The gradient or isocratic elution profile is optimized to achieve good resolution and peak shape. For instance, a mobile phase of acetonitrile, water, and phosphoric acid has been successfully used. sielc.com For applications requiring mass spectrometric detection, volatile buffers like formic acid are substituted for phosphoric acid. sielc.com

Detection: A Diode-Array Detector (DAD) or a UV detector set at a specific wavelength (e.g., 230 nm or 254 nm) is often employed for quantification, as the aromatic rings in the molecule absorb UV light. unand.ac.id

Gas Chromatography (GC):

Due to its high polarity and low volatility, direct analysis of this compound by GC can be challenging. Therefore, a derivatization step is often necessary to convert the carboxylic acid group into a more volatile and thermally stable ester.

A common derivatization approach is the formation of a 4-tert-butylbenzyl ester by reacting the acid with 4-tert-butylbenzyl bromide. d-nb.inforesearchgate.net This derivatization not only improves the chromatographic properties but can also enhance the sensitivity of detection, particularly when using mass spectrometry. d-nb.inforesearchgate.net

Key aspects of GC analysis include:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is typically used. lcms.cznist.gov

Carrier Gas: Helium is a common choice for the carrier gas. lcms.cznist.gov

Temperature Program: A programmed temperature ramp is employed to ensure efficient separation of the derivatized analyte from other components. lcms.cznist.gov

Table 1: Typical Chromatographic Conditions for this compound Analysis
ParameterHPLCGC (after derivatization)
Column C18DB-5 or HP-5MS
Mobile/Carrier Gas Acetonitrile/Water/AcidHelium
Detector DAD or UVFID or MS
Derivatization Not typically requiredRequired (e.g., esterification)

Spectrophotometric Quantification Methods

While less selective than chromatographic methods, spectrophotometry can offer a simpler and more rapid approach for the quantification of this compound in less complex samples. These methods are based on the principle that the compound absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum.

A study on the related compound 4-aminobenzoic acid demonstrated a method based on a charge transfer complexation reaction with an acceptor molecule, which resulted in a highly colored complex that could be quantified spectrophotometrically. sphinxsai.com A similar principle could potentially be adapted for this compound. The maximum absorption wavelength in alcohol with 0.01 N HCl has been reported as 237.5 nm. nih.gov

However, it is crucial to note that spectrophotometric methods are prone to interference from other UV-absorbing compounds present in the sample matrix. Therefore, their application is generally limited to situations where the sample composition is well-defined or after a suitable sample clean-up procedure.

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry (MS), are the gold standard for the analysis of this compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation capabilities of HPLC with the mass analysis of MS, providing high sensitivity and specificity. This technique allows for the direct analysis of this compound without the need for derivatization.

Key features of LC-MS analysis include:

Ionization: Electrospray ionization (ESI) is a commonly used ionization technique, which can be operated in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred, detecting the deprotonated molecule [M-H]⁻. nih.gov

Mass Analyzer: Various mass analyzers, such as quadrupole, time-of-flight (TOF), or Orbitrap, can be used. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in confident compound identification. lcms.cz

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (the precursor ion) is selected and fragmented to produce a characteristic fragmentation pattern (product ions). This provides an additional layer of specificity and is particularly useful for quantitative analysis in complex matrices using techniques like multiple reaction monitoring (MRM). mdpi.com

LC-MS methods have been successfully developed for the analysis of similar benzoic acid derivatives in various samples, demonstrating the power of this technique for trace-level quantification. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. As mentioned earlier, derivatization of this compound is necessary for GC-MS analysis. The resulting ester derivative can then be readily analyzed.

The mass spectrometer provides detailed information about the structure of the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern. For the 4-tert-butylbenzyl ester derivative, a characteristic and intense peak corresponding to the tertiary benzyl (B1604629) cation is often observed, which is highly useful for identification and quantification. d-nb.inforesearchgate.net

Table 2: Comparison of Hyphenated Analytical Techniques
TechniqueDerivatizationSelectivitySensitivity
LC-MS Not requiredHigh to Very HighHigh
GC-MS RequiredHigh to Very HighHigh

Method Validation and Quality Assurance in Analysis

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. It provides documented evidence that the method is reliable, accurate, and precise. For the analysis of this compound, a comprehensive validation protocol should be followed, typically including the following parameters:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is often demonstrated by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time of the analyte. thaiscience.info

Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1. researchgate.netunand.ac.idnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte and calculating the percentage of the analyte recovered. thaiscience.info

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. unand.ac.id

Intermediate Precision (Inter-day precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc. unand.ac.id

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netthaiscience.infolongdom.org

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. longdom.org

Quality Assurance:

In addition to method validation, a robust quality assurance (QA) program is essential for maintaining the reliability of the analytical data over time. This includes:

Regular calibration of instruments.

The use of certified reference materials (CRMs) for method verification and performance monitoring. unand.ac.idsigmaaldrich.com

Participation in proficiency testing schemes.

Maintaining detailed records of all analytical procedures and results.

By implementing these rigorous analytical methodologies and quality assurance practices, the accurate and reliable quantification and characterization of this compound in complex matrices can be consistently achieved.

Environmental Fate and Degradation Studies of 4 4 Tert Butylbenzoyl Benzoic Acid

Photolytic Degradation Pathways under Simulated Environmental Conditions

The breakdown of chemical compounds by light, known as photolysis, is a critical process in determining their environmental persistence. For 4-(4-tert-Butylbenzoyl)benzoic acid, understanding its behavior under simulated sunlight is key to predicting its fate in sunlit surface waters and on terrestrial surfaces.

While direct photolytic studies on this compound are not extensively available in peer-reviewed literature, significant insights can be drawn from research on structurally similar compounds, particularly the widely used UVA filter, avobenzone (B1665848) (4-tert-butyl-4'-methoxydibenzoylmethane). Avobenzone shares a key structural motif with the target compound—the 4-tert-butylbenzoyl group.

Studies on avobenzone have shown that it can undergo photodegradation, leading to the cleavage of the C-C bond adjacent to the carbonyl group of the keto form. nih.gov This process results in the formation of several byproducts, including p-tert-butyl benzoic acid and p-methoxy benzoic acid . nih.gov Given the structural similarities, it is plausible that this compound could undergo a similar cleavage under UV irradiation, potentially yielding 4-tert-butylbenzoic acid and other aromatic fragments.

The photostability of these types of compounds is also influenced by the surrounding environment, such as the polarity and proticity of the solvent. For instance, avobenzone has been observed to be relatively photostable in polar protic solvents like methanol, while it undergoes significant photodegradation in nonpolar solvents such as cyclohexane. researchgate.net Photoisomerization, a process where the molecule changes its structural form upon absorbing light, can also play a role and often occurs in the presence of oxygen. researchgate.net

Table 1: Potential Photodegradation Products of this compound based on Analogous Compounds

Precursor CompoundPotential Photodegradation ProductReference
This compound4-tert-Butylbenzoic acidInferred from nih.gov
This compoundBenzoic acid derivativesInferred from nih.gov

This table is based on inferred pathways from structurally similar compounds due to the lack of direct studies on this compound.

Biodegradation Mechanisms and Microbial Transformation Studies

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial pathway for the removal of chemical substances from the environment. The biodegradability of this compound can be assessed through standardized tests and by studying the metabolic capabilities of microbial communities.

Microbial degradation of aromatic compounds like benzoic acid typically proceeds through aerobic or anaerobic pathways. In aerobic environments, bacteria often employ dioxygenase enzymes to hydroxylate the aromatic ring, leading to ring cleavage and subsequent metabolism into central metabolic intermediates. nih.gov Under anaerobic conditions, the degradation pathway is more complex and often initiated by the activation of benzoate (B1203000) to benzoyl-CoA, followed by ring reduction and cleavage. nih.gov

The presence of the tert-butyl group on the benzene (B151609) ring can influence the rate and extent of biodegradation. While some microorganisms are capable of degrading tert-butyl-substituted compounds, this group can sometimes confer resistance to microbial attack. nih.gov For instance, studies on the biodegradation of tert-butyl alcohol have shown that microbial adaptation is possible, leading to efficient removal in systems like sequencing batch reactors. nih.gov

Table 2: Inferred Biodegradation Potential of this compound

Degradation AspectInference based on Analogous CompoundsReference
Aerobic Biodegradation The benzoic acid moiety suggests potential for aerobic biodegradation. The tert-butyl group may slow the degradation rate compared to unsubstituted benzoic acid. mst.dk, researchgate.net, nih.gov
Anaerobic Biodegradation The anaerobic degradation of the benzoyl moiety is known to occur via benzoyl-CoA. The fate of the tert-butylbenzoyl portion under these conditions is less certain. nih.gov
Key Microbial Players Bacteria from the genera Azoarcus are known to degrade benzoate both aerobically and anaerobically. nih.gov

This table presents inferred information based on the known biodegradation of its structural components.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals can degrade a wide range of recalcitrant organic compounds.

Common AOPs include ozonation (O₃), UV/H₂O₂, and the Fenton process (Fe²⁺/H₂O₂). While specific studies on the application of AOPs to this compound are limited, extensive research on the degradation of benzoic acid and other aromatic carboxylic acids provides valuable insights.

Ozonation: Ozone can react directly with organic molecules or decompose to form hydroxyl radicals, which are more powerful oxidants. The ozonation of benzoic acid has been shown to be effective, particularly at neutral pH. nih.gov The reaction can lead to the formation of hydroxylated intermediates and, ultimately, to the mineralization of the organic compound to CO₂ and water. nih.govresearchgate.net

Fenton Process: The Fenton reagent generates hydroxyl radicals through the reaction of hydrogen peroxide with ferrous ions. wikipedia.org This process has been successfully applied to degrade a variety of aromatic compounds. nih.govmdpi.com The efficiency of the Fenton process is highly pH-dependent, with optimal conditions typically in the acidic range. The degradation of aromatic acids by the Fenton process can lead to the formation of various intermediates, including smaller organic acids, before complete mineralization. utah.edunih.gov

Table 3: Overview of AOPs for the Potential Treatment of this compound

AOP MethodPotential EffectivenessKey Reaction SpeciesPotential ByproductsReferences
Ozonation Potentially effective, especially at neutral pH.O₃, •OHHydroxylated derivatives, smaller organic acids nih.gov, nih.gov
Fenton Process Potentially effective, especially at acidic pH.•OHHydroxylated derivatives, smaller organic acids, CO₂ nih.gov, mdpi.com, wikipedia.org
UV/H₂O₂ Potentially effective through the generation of •OH radicals.•OHHydroxylated derivatives, smaller organic acids, CO₂Inferred from general AOP principles

This table is based on the known efficacy of AOPs on similar aromatic carboxylic acids.

Methodologies for Assessing Environmental Persistence

The environmental persistence of a chemical is a measure of the time it remains in a particular environmental compartment before being degraded or removed. Standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess persistence.

Ready Biodegradability Tests (OECD 301 Series): These tests provide a stringent evaluation of a chemical's potential for rapid and ultimate biodegradation in an aerobic aqueous environment. researchgate.netoecd.org A compound is considered "readily biodegradable" if it meets specific criteria for CO₂ evolution or dissolved organic carbon (DOC) removal within a 28-day period. Benzoic acid, for example, is classified as readily biodegradable. nih.gov

Inherent Biodegradability Tests (OECD 302 Series): If a chemical fails to be classified as readily biodegradable, inherent biodegradability tests can be performed. situbiosciences.comoecd.orgaropha.comaropha.com These tests use a higher concentration of microorganisms and a longer exposure time, providing conditions more favorable for biodegradation. A positive result in an inherent biodegradability test suggests that the chemical has the potential to biodegrade, although it may not do so rapidly in all environmental conditions.

Simulation Tests: For a more realistic assessment of persistence, simulation tests (e.g., OECD 307, 308, and 309) are conducted under conditions that more closely mimic natural environments such as soil, water, and sediment. These tests are used to determine a chemical's degradation half-life in a specific environmental compartment.

Table 4: Standardized Tests for Assessing the Persistence of this compound

Test GuidelinePurposeKey Parameters MeasuredInterpretation of Results
OECD 301 Series (e.g., 301F) To assess ready biodegradability. nih.govresearchgate.netnih.govCO₂ evolution, O₂ consumption, or DOC removal.Passing a threshold (e.g., >60% biodegradation in a 10-day window) indicates the substance is readily biodegradable. oecd.org
OECD 302 Series (e.g., 302B) To assess inherent biodegradability. situbiosciences.comoecd.orgaropha.comDOC or COD removal.Significant removal suggests the substance is inherently biodegradable but may not be readily biodegradable. aropha.com
OECD 307, 308, 309 To determine degradation rates in soil, water-sediment systems, and surface water, respectively.Concentration of the parent compound over time.Provides compartment-specific degradation half-lives for persistence assessment.

Future Perspectives and Interdisciplinary Research Directions

Integration into Nanoscience and Nanotechnology

The integration of 4-(4-tert-Butylbenzoyl)benzoic acid into nanoscience and nanotechnology is primarily anticipated through its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The specific dimensions and functional groups of this benzoic acid derivative can direct the assembly of novel MOF architectures with tailored properties.

Drug Delivery Systems: The porosity and tunable nature of MOFs make them promising candidates for drug delivery. MOFs constructed with this compound could encapsulate therapeutic agents, with the bulky tert-butyl groups influencing the pore size and the release kinetics of the payload.

Bioimaging and Biosensing: Functionalized MOFs can be designed for specific biomedical applications like bioimaging and biosensing. The inherent properties of the linker, combined with the chosen metal node, can lead to materials with unique optical or electronic properties suitable for detecting biological molecules.

Nanocomposites: This compound can also be incorporated into polymer-based nanocomposites. As a monomer or additive, it can enhance the thermal and mechanical properties of the resulting material, opening up applications in advanced coatings, films, and structural components at the nanoscale.

Novel Catalytic Applications

The field of catalysis stands to benefit from materials derived from this compound, again with a strong emphasis on MOFs. The structure of MOFs allows for the creation of well-defined, isolated active sites, combining the advantages of both homogeneous and heterogeneous catalysis.

MOF-Based Catalysis: By incorporating this compound as a linker, catalytically active metal centers can be precisely positioned within a porous framework. The benzophenone (B1666685) moiety itself can participate in photochemical reactions, making these MOFs potential photocatalysts. The pore structure can also impart size and shape selectivity to catalytic reactions.

Heterogeneous Catalysis: The compound can be used to synthesize polymers or resins that act as catalyst supports. The aromatic rings and carbonyl group can interact with metal nanoparticles, stabilizing them and preventing aggregation, which is crucial for maintaining high catalytic activity and longevity.

Table 1: Potential Catalytic Reactions for MOFs with this compound Linkers

Reaction Type Potential Role of MOF Key Feature Utilized
Oxidation Reactions Host for active metal sites (e.g., Co, Mn) High surface area, defined metal centers
Friedel-Crafts Acylation Lewis acid catalysis Tunable acidity of metal nodes
Photocatalysis Light harvesting and charge separation Benzophenone moiety, ordered structure

Exploration of Circular Economy Principles in its Life Cycle

Applying circular economy principles to the lifecycle of this compound involves designing materials for durability, reuse, and recycling. A key strategy is the development of polymers with dynamic or cleavable bonds that allow for depolymerization back to the monomer.

Chemically Recyclable Polymers: The keto-acid structure is conducive to forming polymers like polyamides or polyketones. Research into materials like poly(diketoenamine)s (PDKs) has shown that specific chemical bonds can be designed to hydrolyze under mild acidic conditions, enabling a closed-loop recycling system. scispace.comnih.gov This approach allows the recovery of monomers from waste plastics, which can then be re-manufactured into new products without loss of performance. scispace.com This principle could be applied to polymers synthesized from this compound.

Sustainable Synthesis: The principles of a circular economy also extend to the synthesis of the compound itself. Utilizing green chemistry principles, such as employing recyclable catalysts and minimizing solvent use, can significantly reduce the environmental footprint of its production.

Biodegradation: While high-performance polymers derived from this compound are valued for their stability, another research avenue is the design of analogous structures that incorporate biodegradable linkages. This would be particularly relevant for applications where collection and recycling are challenging. However, the inherent stability of structures like polyamides and the crystallinity of many polymers can hinder biodegradation. mdpi.comnist.gov

Advanced Manufacturing Techniques (e.g., 3D Printing of Materials)

Advanced manufacturing, particularly additive manufacturing or 3D printing, requires materials with specific properties, such as precise melt viscosity, thermal stability, and mechanical strength. researchgate.net Polymers derived from this compound could be engineered to meet these demands.

High-Performance Filaments: The rigidity and thermal stability imparted by the aromatic and ketone groups make this compound a candidate for synthesizing high-performance polymers for techniques like Fused Deposition Modeling (FDM). Such polymers could offer superior heat resistance and layer adhesion compared to commodity plastics like PLA or ABS.

Photocurable Resins: The benzophenone unit is a well-known photoinitiator. This functionality could be exploited in vat photopolymerization techniques like stereolithography (SLA) or digital light processing (DLP). Monomers or oligomers containing the this compound moiety could be formulated into resins that cure upon exposure to UV light to create complex, high-resolution 3D objects.

Synergistic Research with Computational Materials Science

Computational materials science offers powerful tools to accelerate the discovery and optimization of new materials, mitigating the time and expense of extensive empirical testing.

Molecular Modeling: Quantum mechanical methods like Density Functional Theory (DFT) can be used to predict the electronic and structural properties of this compound and the materials derived from it. researchgate.netscialert.net These calculations can provide insights into reactivity, spectral properties, and bond strengths, guiding the design of new MOFs or polymers. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of polymers at the atomic scale. mdpi.com For polymers incorporating this compound, MD can be used to predict bulk material properties such as the glass transition temperature, mechanical modulus, and diffusion of small molecules within the polymer matrix. mdpi.comtue.nl This is crucial for designing materials for specific applications, from 3D printing filaments to recyclable plastics.

Predictive Design: By combining computational screening with machine learning, researchers can rapidly evaluate virtual libraries of compounds based on this compound to identify promising candidates for specific applications, such as organic light-emitting diodes (OLEDs) or specialized catalysts. scielo.brmdpi.com

Table 2: Computational Methods in Materials Design

Computational Method Application to this compound Predicted Properties
Density Functional Theory (DFT) Predicting electronic structure of MOFs and polymers Band gaps, absorption spectra, reaction energies
Molecular Dynamics (MD) Simulating polymer chain interactions and bulk behavior Glass transition temperature, mechanical strength, viscosity

Q & A

Q. Which computational models predict its interactions with biological targets?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina to simulate binding to receptor sites (e.g., PPAR-γ). Validate with MD simulations for binding stability.
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with the carboxylic acid group) .

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